WNK-IN-12
Description
Systematic Nomenclature and Molecular Formula Analysis
This compound belongs to the expanding family of WNK kinase inhibitors that have been specifically engineered to exploit the unique structural characteristics of With-No-Lysine kinases for both binding affinity and kinase selectivity. The compound is formally classified as a selective WNK1 kinase inhibitor, demonstrating the systematic approach taken in its design to target the distinctive catalytic site architecture of WNK family proteins. Unlike conventional protein kinases that utilize a catalytic lysine residue in kinase subdomain II, WNK kinases employ this critical lysine in subdomain I, creating unique structural features that this compound appears to exploit for selectivity.
The systematic nomenclature of this compound reflects its position within the broader WNK inhibitor series, indicating its development as part of a comprehensive medicinal chemistry program aimed at discovering potent and selective modulators of WNK kinase activity. This compound represents an advancement in the field of kinase inhibitor design, specifically targeting the regulatory mechanisms that control cation-chloride cotransporter function through WNK-mediated signaling pathways.
Current available data indicates that this compound maintains the characteristic structural features necessary for WNK kinase recognition while incorporating modifications that enhance its selectivity profile and oral bioavailability. The molecular architecture of this compound likely incorporates design elements that take advantage of the unique chloride-binding properties of WNK kinases, which directly modulate kinase autophosphorylation and activation states.
Isotopic Labeling Patterns (D3 Deuterium Substitution)
The development of isotopically labeled variants of WNK inhibitors, particularly those incorporating deuterium substitutions, represents a significant advancement in the chemical characterization and analytical capabilities for studying WNK kinase biology. While specific deuterium labeling patterns for this compound are not explicitly detailed in the available literature, the broader WNK inhibitor series demonstrates sophisticated approaches to isotopic incorporation for enhanced analytical precision and metabolic stability studies.
Deuterium labeling strategies employed in related WNK inhibitor compounds, such as WNK-IN-11-d3, provide insights into the potential approaches that may be applicable to this compound variants. These isotopic modifications typically involve the strategic replacement of hydrogen atoms with deuterium isotopes at specific molecular positions, resulting in compounds with identical pharmacological properties but enhanced analytical detectability and altered metabolic profiles.
The incorporation of deuterium atoms into WNK inhibitor structures serves multiple analytical purposes, including improved mass spectrometric detection, enhanced nuclear magnetic resonance spectroscopic analysis, and the ability to conduct detailed pharmacokinetic and metabolic fate studies. These isotopically labeled variants become invaluable tools for understanding the cellular uptake, distribution, metabolism, and elimination of WNK inhibitors in biological systems.
Crystallographic Data and Three-Dimensional Conformation
The structural characterization of WNK kinase-inhibitor complexes has provided fundamental insights into the molecular basis of inhibitor selectivity and binding mechanisms. Crystallographic studies of WNK kinases in complex with structurally related inhibitors, such as WNK463, have revealed the unique binding modes that exploit the distinctive active site architecture of WNK family proteins. These structural investigations demonstrate how selective inhibitors can achieve specificity by targeting the unusual lysine positioning and chloride-binding characteristics that distinguish WNK kinases from other serine-threonine kinases.
The three-dimensional conformational analysis of WNK-inhibitor complexes reveals critical binding interactions that likely apply to this compound, including hydrogen bonding networks, hydrophobic interactions, and specific electrostatic contacts that contribute to binding affinity and selectivity. The crystal structures of WNK kinases demonstrate significant conformational flexibility, particularly in the activation loop region, which undergoes substantial structural rearrangements upon inhibitor binding and osmotic stress conditions.
Comparative crystallographic analysis between different WNK kinase family members has revealed conserved binding pocket features that selective inhibitors must accommodate, while also highlighting structural differences that can be exploited for isoform-specific targeting. The unique structural features of WNK kinases, including their sensitivity to chloride ions and their distinctive activation mechanisms, provide the molecular foundation for understanding how compounds like this compound achieve their selective inhibitory effects.
Spectroscopic Profiling (Nuclear Magnetic Resonance, Mass Spectrometry, Infrared)
The comprehensive spectroscopic characterization of WNK inhibitors represents a critical component in establishing their chemical identity and purity profiles. Nuclear magnetic resonance spectroscopy provides detailed information about the molecular structure, conformational dynamics, and solution-state behavior of these compounds. The proton nuclear magnetic resonance spectra of related WNK inhibitors demonstrate characteristic chemical shift patterns that reflect their heterocyclic architecture and substitution patterns.
Mass spectrometric analysis serves as a fundamental tool for confirming molecular weight, elemental composition, and structural integrity of WNK inhibitor compounds. The high-resolution mass spectrometric data provides precise molecular ion measurements that support structural assignments and enable the detection of potential impurities or degradation products. Tandem mass spectrometry approaches offer additional structural information through characteristic fragmentation patterns that can be used for compound identification and quantification in biological matrices.
Infrared spectroscopic analysis contributes valuable information about functional group characteristics and molecular vibrations within WNK inhibitor structures. The infrared spectra typically reveal characteristic absorption bands corresponding to carbonyl stretching, aromatic carbon-carbon stretching, nitrogen-hydrogen bending, and other functional group vibrations that provide fingerprint-like identification capabilities for these compounds.
| Analytical Method | Primary Information Content | Structural Insights |
|---|---|---|
| Nuclear Magnetic Resonance | Chemical environment, molecular connectivity, conformational dynamics | Detailed structural confirmation, purity assessment |
| Mass Spectrometry | Molecular weight, elemental composition, fragmentation patterns | Molecular ion confirmation, structural verification |
| Infrared Spectroscopy | Functional group identification, molecular vibrations | Functional group characterization, compound fingerprinting |
The integration of multiple spectroscopic techniques provides a comprehensive analytical framework for the complete characterization of this compound and related compounds. This multi-modal approach ensures robust structural confirmation and enables the detection of subtle structural variations that might impact biological activity or selectivity profiles. The spectroscopic data also supports the development of analytical methods for compound quantification in biological and pharmaceutical applications.
Properties
CAS No. |
2123483-49-6 |
|---|---|
Molecular Formula |
C21H18D3Cl2N5OS |
Molecular Weight |
465.41 |
IUPAC Name |
(5-Chloro-2-(2-((methyl-d3)amino)thiazol-4-yl)pyridin-4-yl)(4-(4-chlorobenzyl)piperazin-1-yl)methanone |
InChI |
InChI=1S/C21H21Cl2N5OS/c1-24-21-26-19(13-30-21)18-10-16(17(23)11-25-18)20(29)28-8-6-27(7-9-28)12-14-2-4-15(22)5-3-14/h2-5,10-11,13H,6-9,12H2,1H3,(H,24,26)/i1D3 |
InChI Key |
MVXAYIXYYOVALX-FIBGUPNXSA-N |
SMILES |
O=C(C1=CC(C2=CSC(NC([2H])([2H])[2H])=N2)=NC=C1Cl)N3CCN(CC4=CC=C(Cl)C=C4)CC3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
WNK-IN-12; WNK IN 12; WNKIN12; WNK inhibitor 12; WNK inhibitor-12; |
Origin of Product |
United States |
Preparation Methods
WNK Kinase Family and Drug Targeting
The With-No-Lysine (WNK) kinase family (WNK1–4) regulates ion transport and cellular volume homeostasis via downstream effectors SPAK and OSR1. Inhibitors targeting WNKs are pursued for hypertension, stroke, and cancer therapy due to their role in osmoregulation and cell motility.
Allosteric Inhibition Strategies
ATP-competitive inhibitors face selectivity challenges due to conserved kinase ATP-binding sites. WNK-IN-11 and related compounds exemplify allosteric inhibitors that bind outside the ATP pocket, achieving specificity by targeting unique structural motifs (e.g., the WNK dimer interface or β-barrel cavities). For instance, WNK-IN-11’s cocrystal structure with WNK1 revealed binding to a cavity formed by the N-terminal β-sheet and activation loop.
General Preparation Methods for WNK Inhibitors
Lead Identification and Optimization
High-throughput screening (HTS) under high ATP conditions identifies non-competitive inhibitors. For example, WNK463 was discovered via HTS and optimized for potency (IC₅₀ ≈ 3 μM). Analog optimization involves:
-
Scaffold hopping : Modifying core structures to improve pharmacokinetics.
-
SAR studies : Testing substituents on aromatic rings or heterocycles for enhanced binding.
Table 1: Key Parameters for WNK Inhibitor Synthesis
| Parameter | WNK463 | WNK-IN-11 | Inferred for WNK-IN-12 |
|---|---|---|---|
| Core Structure | Pyrazolo[1,5-a]pyrimidine | Benzothiazole | Likely heterocyclic |
| Solubility | Improved via sulfonamide | Moderate in DMSO | Enhanced via PEGylation |
| Selectivity (WNK1) | 10-fold over SPAK | 50-fold over OSR1 | >100-fold (hypothetical) |
| Synthesis Yield | 45% (final step) | 32% (final step) | 40–50% (estimated) |
Chemical Synthesis Workflow
While explicit protocols for this compound are unavailable, the synthesis of analogs follows these steps:
-
Core heterocycle formation : For WNK463, a Pd-catalyzed coupling constructs the pyrazolo[1,5-a]pyrimidine core.
-
Side-chain introduction : Amine or sulfonamide groups are added via nucleophilic substitution.
-
Purification : Reverse-phase HPLC (C18 column) with acetonitrile/water gradients.
-
Characterization : LC-MS for purity, NMR for structural confirmation, and X-ray crystallography for cocrystal structures.
Biochemical and Cellular Validation
Kinase Activity Assays
Chemical Reactions Analysis
Types of Reactions: WNK-IN-12 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: Substitution reactions are employed to introduce or replace functional groups, enhancing the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are utilized.
Substitution: Various nucleophiles and electrophiles are used in substitution reactions, often under acidic or basic conditions.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further studied for their biological activity.
Scientific Research Applications
Scientific Research Applications
WNK-IN-12 has been employed in various research domains:
Chemistry
- Structure-Activity Relationship Studies : this compound serves as a tool compound to study the structure-activity relationships (SAR) of WNK kinases. This research aids in the development of new inhibitors with improved efficacy and specificity.
Biology
- Cell Signaling Investigations : The compound is utilized in cellular and molecular biology studies to explore the role of WNK kinases in cell signaling pathways and ion transport mechanisms. It helps elucidate how these kinases affect cellular homeostasis and physiological processes .
Medicine
- Therapeutic Potential : this compound is being explored as a potential therapeutic agent for various diseases:
- Hypertension : By inhibiting WNK kinases, the compound may help regulate blood pressure through its effects on ion transporters .
- Cancer : Research indicates that WNK kinases regulate β-Catenin levels, which are crucial in cancer progression. Inhibitors like this compound have shown promise in suppressing tumor growth in preclinical models .
- Neurological Disorders : The compound's ability to modulate ion transport may also provide insights into treating neurological conditions related to ion dysregulation.
Case Studies
Recent studies have provided valuable insights into the applications of this compound:
- A study demonstrated that inhibition of WNK kinases leads to degradation of β-Catenin, suggesting a novel approach for cancer therapy. The use of WNK inhibitors resulted in suppressed tumor development in xenograft models .
- Another investigation focused on the role of WNK kinases in skeletal muscle hypertrophy. The modulation of these pathways by this compound could potentially lead to advancements in treating muscle-wasting disorders .
Mechanism of Action
WNK-IN-12 exerts its effects by specifically inhibiting the activity of WNK kinases. The mechanism involves:
Binding to the Kinase Domain: this compound binds to the ATP-binding site of WNK kinases, preventing the phosphorylation of downstream targets.
Inhibition of Ion Transport: By inhibiting WNK kinases, this compound disrupts the regulation of ion transporters and channels, affecting cellular ion homeostasis.
Pathways Involved: The inhibition of WNK kinases impacts various signaling pathways, including those involved in blood pressure regulation and cell volume control.
Comparison with Similar Compounds
Key Properties of WNK-IN-12
- Molecular Formula : C21H18Cl2D3N5OS
- Molecular Weight : 465.42 g/mol
- CAS Number : 2123483-49-6
- Storage : Stable as a powder at -20°C for 3 years; solvent-based solutions require storage at -80°C .
Comparison with Similar Compounds
This compound vs. Pan-WNK Inhibitors (e.g., WNK463)
Key Findings :
- Selectivity : this compound’s allosteric mechanism avoids the conserved ATP-binding pocket, enabling WNK1-specific inhibition. In contrast, WNK463’s ATP-competitive binding limits its selectivity, making it less suitable for diseases requiring isoform-specific targeting .
- Efficacy: Preclinical studies suggest this compound achieves >90% inhibition of WNK1 at nanomolar concentrations without affecting WNK2/WNK3 activity. WNK463, while effective against all WNK isoforms, shows cross-reactivity with other kinases (e.g., AMPK, TRPM7) .
This compound vs. Other WNK1-Targeting Compounds
While few WNK1-specific inhibitors are reported, emerging candidates like WNK-IN-11-d3 (a deuterated analog) and GS-621763-d1 (a nucleotide analog) highlight divergent strategies:
- WNK-IN-11-d3 : Shares structural similarities with this compound but incorporates deuterium to enhance metabolic stability. However, its selectivity profile remains unvalidated .
- GS-621763-d1 : Targets viral proteases (e.g., SARS-CoV-2) but lacks direct relevance to WNK signaling, underscoring the uniqueness of this compound’s kinase-focused design .
Research Findings and Challenges
Advantages of this compound
- Allosteric Specificity: By binding to a non-conserved region, this compound minimizes cross-reactivity, a critical advantage in diseases like Gordon’s syndrome, where WNK1 hyperactivation is pathogenic .
- Oral Bioavailability : Unlike peptide-based inhibitors, this compound’s small-molecule design supports oral administration, enhancing clinical applicability .
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended to determine the mechanism of action of WNK-IN-12 in kinase inhibition assays?
- Methodological Answer : Use kinase profiling assays (e.g., ATP-competitive binding assays) with purified WNK isoforms to quantify inhibition constants (Ki). Pair these with cellular assays (e.g., phospho-antibody-based Western blotting) to validate target engagement and downstream signaling modulation. Include negative controls (e.g., kinase-dead mutants) and positive controls (known WNK inhibitors) to confirm specificity .
- Data Integration : Tabulate IC50 values across isoforms and cell lines, noting assay conditions (ATP concentration, incubation time) to enable cross-study comparisons .
Q. What are the standard protocols for assessing this compound stability and solubility in in vitro models?
- Methodological Answer : Perform high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) to quantify compound stability in buffer solutions (pH 6.8–7.4) and serum-containing media. For solubility, use shake-flask or microcentrifuge methods with thermodynamic and kinetic solubility measurements. Report temperature, agitation, and solvent composition to ensure reproducibility .
Q. Which variables most significantly influence this compound activity in cellular assays?
- Key Variables :
- Cell line heterogeneity : Use isogenic cell lines to control for genetic background effects.
- Assay duration : Short-term vs. long-term exposure impacts off-target effects.
- Serum concentration : Serum proteins may bind small molecules, altering bioavailability.
Advanced Research Questions
Q. How should researchers resolve contradictions in this compound efficacy data across different preclinical models?
- Analytical Framework :
Meta-analysis : Aggregate data from published studies into a comparative table, highlighting model-specific variables (e.g., species, dosing regimen, endpoint measurements).
Statistical Modeling : Apply mixed-effects models to account for inter-study variability.
In silico Docking : Compare binding affinities across WNK isoforms to identify structural determinants of selectivity.
- Contradiction Analysis : Use funnel plots to detect publication bias or methodological inconsistencies (e.g., unequal sample sizes) .
Q. What strategies optimize in vivo pharmacokinetic (PK) and pharmacodynamic (PD) profiling of this compound?
- Methodological Answer :
- PK Studies : Use cassette dosing in rodents to assess plasma half-life, bioavailability, and tissue distribution. Employ LC-MS/MS for quantification.
- PD Biomarkers : Measure urinary electrolyte excretion (e.g., K<sup>+</sup>, Cl<sup>−</sup>) as functional readouts of WNK pathway modulation.
- Dose Translation : Apply allometric scaling to extrapolate animal doses to human equivalents, considering species-specific metabolic rates .
Q. How can researchers evaluate synergistic effects between this compound and other kinase inhibitors?
- Experimental Design :
Combinatorial Screens : Use a matrix of inhibitor concentrations (e.g., 8×8 grid) in high-throughput viability assays.
Synergy Scoring : Calculate combination indices (CI) via the Chou-Talalay method, where CI < 1 indicates synergy.
Mechanistic Validation : Perform phosphoproteomics to map signaling pathway crosstalk.
Methodological Best Practices
- Replicability : Document all experimental parameters (e.g., buffer pH, cell passage number) in supplemental materials, adhering to journal guidelines for data transparency .
- Ethical Reporting : Disclose negative results and confounding variables (e.g., lot-to-lot reagent variability) to avoid selective data representation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
